molecular formula C22H29N3O2 B11338542 [4-(2-Methylpropoxy)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

[4-(2-Methylpropoxy)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11338542
M. Wt: 367.5 g/mol
InChI Key: KCCVTCZBFXIXTF-UHFFFAOYSA-N
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Description

1-[4-(2-METHYLPROPOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperazine ring substituted with a benzoyl group and a pyridinyl ethyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-METHYLPROPOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 4-(2-methylpropoxy)benzoyl chloride with 4-(2-pyridin-2-yl)ethylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-METHYLPROPOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or pyridinyl groups, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[4-(2-METHYLPROPOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2-METHYLPROPOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[4-(2-METHYLPROPOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE can be compared with other similar compounds, such as:

    2-[4-(1,1-dimethylpropyl)benzoyl]benzoic acid: Similar benzoyl group but different substituents.

    4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Different functional groups but similar aromatic structure.

These comparisons highlight the unique features of 1-[4-(2-METHYLPROPOXY)BENZOYL]-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE, such as its specific substituents and potential biological activities.

Properties

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

[4-(2-methylpropoxy)phenyl]-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H29N3O2/c1-18(2)17-27-21-8-6-19(7-9-21)22(26)25-15-13-24(14-16-25)12-10-20-5-3-4-11-23-20/h3-9,11,18H,10,12-17H2,1-2H3

InChI Key

KCCVTCZBFXIXTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=N3

Origin of Product

United States

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